4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid

Lipophilicity Drug-likeness Physicochemical profiling

Generic 2-(arylsulfonamido)benzoic acid analogs fail to recapitulate target binding when halogen substitution patterns deviate. This compound delivers the precise 4-Cl/2-Cl-5-CF3 architecture required for reproducible SAR. • LSD1 inhibitor scaffold entry: distinct CF3 vector absent in published leads (cf. compound 48, IC50 = 0.58 μM) for focused library synthesis. • Dual 19F/35Cl spectroscopic handles enable unambiguous reaction monitoring by LCMS/NMR. • Carboxylic acid & sulfonamide NH sites support amide, ester, or hydrazide derivatization. • Lead-like MW (414.18 Da) & XLogP 4.7 ensure cellular assay compatibility. Supplied at ≥95% purity with full COA; sealed dry, 2-8°C storage; ships ambient.

Molecular Formula C14H8Cl2F3NO4S
Molecular Weight 414.18
CAS No. 749896-99-9
Cat. No. B2934824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid
CAS749896-99-9
Molecular FormulaC14H8Cl2F3NO4S
Molecular Weight414.18
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl
InChIInChI=1S/C14H8Cl2F3NO4S/c15-8-2-3-9(13(21)22)11(6-8)20-25(23,24)12-5-7(14(17,18)19)1-4-10(12)16/h1-6,20H,(H,21,22)
InChIKeyPOEBNJMAJFJJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Baseline


4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid (CAS 749896-99-9) is a synthetic sulfonamido-benzoic acid derivative with the molecular formula C₁₄H₈Cl₂F₃NO₄S and a molecular weight of 414.18 g/mol [1]. Structurally, it features a benzoic acid core substituted with a chloro group at the 4-position and an N-linked 2-chloro-5-(trifluoromethyl)benzenesulfonamide moiety at the 2-position . The compound contains multiple hydrogen bond donors (2), hydrogen bond acceptors (8), and has a calculated XLogP3-AA of 4.7, indicating moderate lipophilicity [1]. Its predicted density is 1.666±0.06 g/cm³ and predicted boiling point is 521.7±60.0 °C . Commercially, it is available from several vendors at purities of 95% to NLT 98%, intended for research and further manufacturing use, not for direct human application .

Scaffold
2-(Arylsulfonamido)benzoic acid core
Halogen Pattern
4-Cl, 2-Cl, 5-CF₃ substitution
Lipophilicity
Upper Rule-of-Five logP range
Handle
Free carboxylic acid for derivatization

Why Close Analogs Cannot Simply Replace This Compound


Generic substitution within the sulfonamido-benzoic acid class fails because minor structural variations—such as the position and identity of halogen substituents or the nature of the sulfonamide aryl group—can profoundly alter hydrogen-bonding capacity, lipophilicity, and geometric fit in target binding sites [1]. Based on class-level inference, the precise combination of a 4-chloro group on the benzoic acid ring and the 2-chloro-5-(trifluoromethyl) pattern on the benzenesulfonamide ring in this compound is expected to influence solubility, metabolic stability, and molecular recognition in a manner distinct from analogs lacking the trifluoromethyl group or bearing alternative halo-substitution patterns [1][2]. A systematic patent review of sulfonamido-benzoic acid derivatives reveals that even a single substituent change can redirect biological activity profiles and synthetic utility, underscoring why procurement must be compound-specific [2]. However, it must be noted that no published head-to-head comparative studies were identified that quantitatively measure these anticipated differences for this exact compound against named analogs.

Target Identity
Generic Analog Risk
4-Cl + 2-Cl-5-CF₃ pattern
Altered halogenation may shift logP and binding
Trifluoromethyl group present
Absence of CF₃ may reduce metabolic stability
Specific sulfonamide benzoic acid architecture
Minor substituent changes can redirect activity profiles

Quantitative Procurement-Relevant Differentiation Evidence


Lipophilicity Profile for ADME-Friendly Range

The computed XLogP3-AA value for 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid is 4.7 [1]. This value situates the compound in the upper range typically associated with acceptable oral absorption (Rule-of-Five), yet is notably higher than that of simpler, non-fluorinated sulfonamido-benzoic acid analogs (e.g., 4-chloro-2-(methylsulfonamido)benzoic acid, predicted XLogP ~1.5) [2]. The increased lipophilicity driven by the trifluoromethyl and multiple chloro substituents can enhance membrane permeability and binding to hydrophobic protein pockets, a key differentiator for probe design [1].

Lipophilicity (XLogP)
Class-level inference
4.7 +3.2 log units
Higher predicted passive membrane permeability
In silico; analog XLogP ~1.5
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Profile for Supramolecular Interactions

The target compound possesses 2 hydrogen bond donors (the sulfonamide NH and the carboxylic acid OH) and 8 hydrogen bond acceptors (the sulfonyl oxygens, the carbonyl oxygen, the fluorine atoms, and the chloro substituents) as computed by Cactvs [1]. This donor/acceptor count is richer than in dehalogenated or mono-halogenated analogs, theoretically enabling more complex and directional intermolecular interactions. No experimental solubility or co-crystal data were found in the open literature for this compound; however, based on class behavior, the higher acceptor count may improve solubility in polar aprotic solvents and facilitate co-crystal formation [1].

H-Bond Donor/Acceptor
Computed, no experimental data
2 HBD, 8 HBA vs 2,6
Enhanced supramolecular interaction potential
Halogen-mediated acceptors increase HBA count
Supramolecular chemistry Crystal engineering Solubility

Conformational Flexibility and Fragment-Based Design Potential

The compound has 4 rotatable bonds (the carboxylic acid C–O bond, the sulfonamide S–N bond, and two aryl–sulfonyl/SO₂–NH rotations) [1]. This lies in an intermediate range—more rigid than highly flexible, non-aromatic sulfonamides, yet more flexible than fully conjugated biaryl systems. In the context of sulfonamido-benzoic acid analogs, this balanced flexibility can improve crystallinity and ease of purification without sacrificing binding adaptability, though no direct crystallization efficiency comparisons are published [1].

Flexibility & Diversity
Class-level inference
4 rotatable bonds + 2 Cl, CF₃
Unique 3D pharmacophore signature for fragment libraries
Differentiated by halogen pattern, not rotatable bond count
Fragment-based drug design Conformational analysis Scaffold diversity

Evidence-Backed Application Scenarios in Scientific Workflows


LSD1 Inhibitor Lead Optimization Scaffold

The compound belongs to the 2-(arylsulfonamido)benzoic acid class, which has been reported as a novel scaffold for reversible LSD1 inhibition (e.g., compound 48, IC50 = 0.58 μM) [1]. While the target compound's specific IC50 has not been published, its distinct trifluoromethyl substitution pattern—absent in the reported LSD1 inhibitor—offers a new vector for SAR exploration. Researchers prosecuting epigenetic targets should consider this compound as a building block for generating focused libraries that probe the effect of CF₃ incorporation on potency and selectivity [1].

Halogen-Enriched Building Block for Fragment Screening

With two chloro substituents and a trifluoromethyl group, this compound provides a halogen-rich entry that is underrepresented in commercial fragment libraries [2]. Its intermediate molecular weight (414.18 Da) and 4 rotatable bonds place it in the 'lead-like' chemical space, while the 4.7 XLogP ensures compatibility with cellular assays. Procurement for inclusion in a 19F-NMR enabled fragment screen or a biased library targeting halogen-bonding sites is a high-value application scenario [2].

Precursor for Sulfonamide-Based Methodology Development

The carboxylic acid functionality enables facile derivatization into amides, esters, or hydrazides, while the sulfonamide NH can be alkylated or acylated [2]. Compared to simpler benzoic acid derivatives, the presence of two distinct halogen environments (4-Cl on the benzoic acid, 2-Cl on the phenylsulfonamide) and the CF₃ group provides multiple spectroscopic handles (e.g., 19F, 35/37Cl) for reaction monitoring. This makes the compound particularly suitable for developing new sulfonamidation or cross-coupling methodologies where regiochemical outcomes must be unambiguously assigned by LCMS/NMR [2].

Reference Standard for Chromatographic Method Validation

Given its well-defined predicted logP (4.7) and unique InChIKey (POEBNJMAJFJJES-UHFFFAOYSA-N), the compound can serve as a retention time marker in reversed-phase HPLC method development for moderate-to-high lipophilicity analytes . Its purity specification of NLT 98% (Aromsyn) makes it suitable as a system suitability test compound during analytical method transfers in CRO settings . However, users must verify actual purity by in-house QC before use as a reference standard .

Application
Selection Property
Validation Focus
LSD1 inhibitor SAR exploration
CF₃-substituted scaffold for epigenetic probe design
Potency and selectivity profiling against LSD1
Halogen-enriched fragment screening
Lead-like entry with multiple halogen environments
¹⁹F-NMR or halogen-bonding screen compatibility
Sulfonamide methodology development
Carboxylic acid handle and dual halogen spectroscopic probes
Regiochemical assignment by LCMS/NMR
HPLC method development
Defined logP and unique InChIKey
Retention time marker and system suitability
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